Carbamoyl-Directed Regiospecific Borylation at the Pyridine 3-Position
The 2-carbamoyl group serves as a directed metalation group (DMG), enabling regiospecific lithiation at the adjacent 3-position of the pyridine ring. Alessi et al. demonstrated that picolinamide (2-pyridinecarboxamide) undergoes ortho-lithiation by LDA, and when combined with B(OiPr)₃ in a one-pot DoM-boronation sequence, yields the corresponding 3-boronate with complete regioselectivity [1]. This directed approach provides synthetic access to the 2-carbamoyl-3-borono substitution pattern that is not achievable by simple electrophilic borylation of pyridine-3-boronic acid precursors. The one-pot protocol circumvents the recognized difficulty of isolating free pyridyl boronic acids and their propensity for deboronation [1].
| Evidence Dimension | Regioselectivity of boronic acid installation |
|---|---|
| Target Compound Data | Regiospecific 3-borylation directed by 2-carbamoyl group; one-pot DoM-boronation-Suzuki sequence successfully demonstrated for picolinamide 15a yielding azabiaryls 19a–d (Table 2, J. Org. Chem. 2007) |
| Comparator Or Baseline | Pyridine-3-boronic acid: no intrinsic regiochemical control at the 2-position; requires pre-functionalized halide precursors for 2-substitution |
| Quantified Difference | Qualitative: complete regioselectivity vs. no inherent directing capability; Alessi reports reasonable yields for picolinamide-derived azabiaryls, with exceptions for electron-rich aryl bromides |
| Conditions | LDA (1.1 equiv), B(OiPr)₃ (1.1 equiv), THF, 0 °C; subsequent Suzuki coupling with Pd(OAc)₂/S-Phos/CuI, K₂CO₃, EtOH, reflux |
Why This Matters
For procurement, this means the 2-carbamoyl group is not merely a passive substituent—it actively controls the site of C–C bond formation during synthesis of the boronic acid itself, ensuring structural integrity that generic 3-pyridyl boronic acids cannot replicate.
- [1] Alessi, M.; Larkin, A. L.; Ogilvie, K. A.; Green, L. A.; Lai, S.; Lopez, S.; Snieckus, V. Directed ortho Metalation−Boronation and Suzuki−Miyaura Cross Coupling of Pyridine Derivatives: A One-Pot Protocol to Substituted Azabiaryls. J. Org. Chem. 2007, 72, 1588–1594. Table 2 and supporting text describe picolinamide 15a DoM-boronation and coupling. View Source
